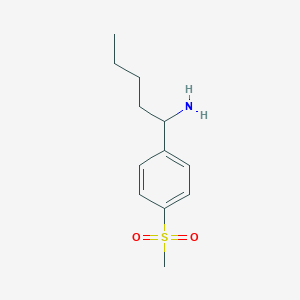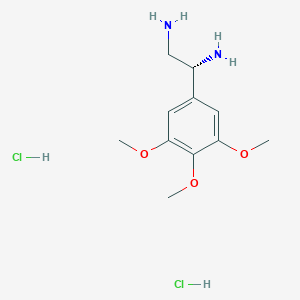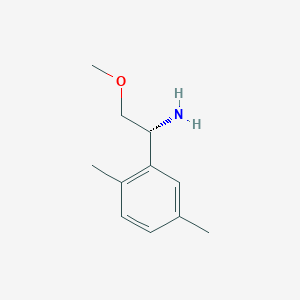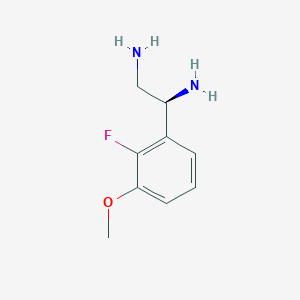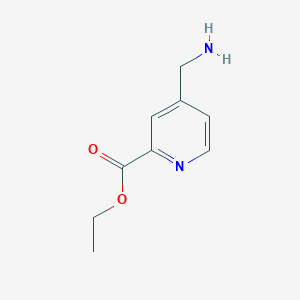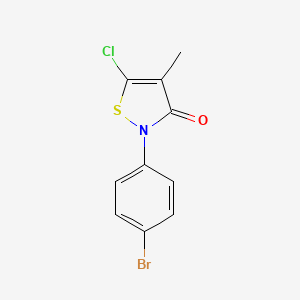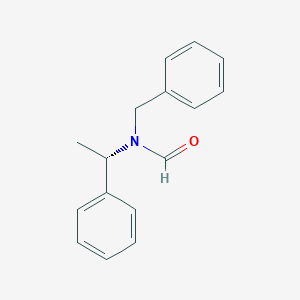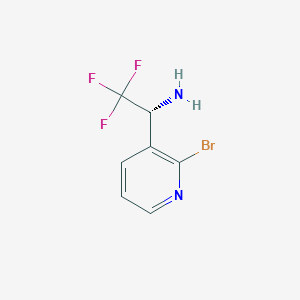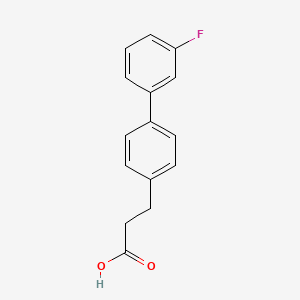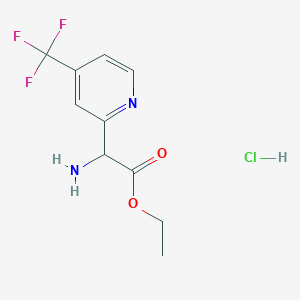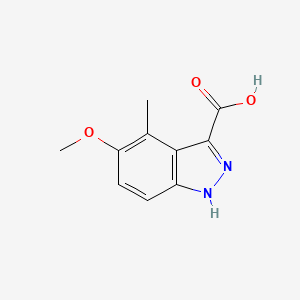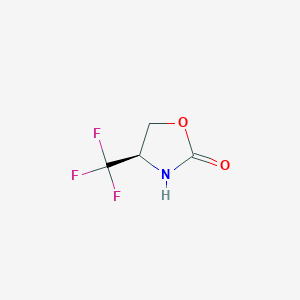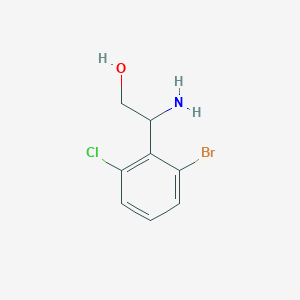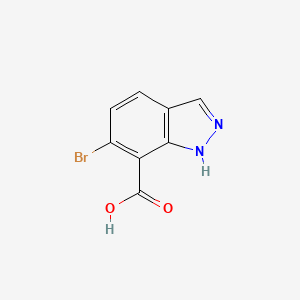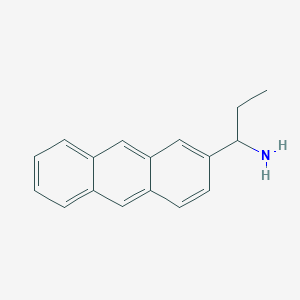
1-(2-Anthryl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Anthryl)propylamine is an organic compound with the molecular formula C₁₇H₁₇N It is characterized by the presence of an anthracene moiety attached to a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)propylamine typically involves the reaction of 2-anthracenecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Anthryl)propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
1-(2-Anthryl)propylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Anthryl)propylamine involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, while the amine group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(2-Anthryl)ethanamine: Similar structure but with an ethylamine chain instead of a propylamine chain.
1-(2-Anthryl)butylamine: Similar structure but with a butylamine chain.
Anthracene derivatives: Compounds with different substituents on the anthracene ring.
Uniqueness: 1-(2-Anthryl)propylamine is unique due to its specific combination of the anthracene moiety and the propylamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
1-anthracen-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3 |
InChI 键 |
SIQWZKPSJZCHNZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


